1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Biocatalysis Enzymatic Resolution Chiral Building Blocks

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 14944-28-6) is a tertiary benzylic alcohol featuring a tetralin (1,2,3,4-tetrahydronaphthalene) scaffold. It has a molecular weight of 162.23 g/mol, a boiling point of 270.1 °C at 760 mmHg, and is characterized as a colorless to pale yellow liquid with moderate water solubility but good solubility in organic solvents.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 14944-28-6
Cat. No. B1295399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
CAS14944-28-6
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1(CCCC2=CC=CC=C21)O
InChIInChI=1S/C11H14O/c1-11(12)8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,12H,4,6,8H2,1H3
InChIKeyHAQPAIYNBOCMTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 14944-28-6): Basic Profile & Properties for Procurement Evaluation


1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 14944-28-6) is a tertiary benzylic alcohol featuring a tetralin (1,2,3,4-tetrahydronaphthalene) scaffold [1]. It has a molecular weight of 162.23 g/mol, a boiling point of 270.1 °C at 760 mmHg, and is characterized as a colorless to pale yellow liquid with moderate water solubility but good solubility in organic solvents . As a racemic mixture of (R)- and (S)-enantiomers, its chiral center at the benzylic carbon makes it a critical building block for asymmetric synthesis [2].

Workflow
Enzymatic kinetic resolution of tertiary alcohols for enantiopure chiral building blocks
Scaffold
6‑membered tetralin core provides distinct stereoelectronic profile vs. 5‑membered indane analogs
Selection context
May support asymmetric synthesis method development, SAR probe design, and spirocycle precursor chemistry

Why Generic Substitution of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol Fails: Critical Differentiators from In-Class Analogs


Generic substitution of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol is not feasible due to its unique tetralin scaffold, which confers distinct stereoelectronic properties compared to other bicyclic tertiary alcohols. Direct head-to-head studies reveal that the tetralin core (six-membered saturated ring fused to a benzene ring) significantly alters both the biocatalytic resolution efficiency and the resulting enantiomeric excess (ee) of derived esters compared to its five-membered ring analog, 1-methyl-2,3-dihydro-1H-inden-1-ol [1]. Specifically, the tetralin derivative exhibits a markedly higher ester ee (99%) under identical conditions, underscoring that the ring size and rigidity dictate downstream stereochemical outcomes in asymmetric synthesis [2]. Furthermore, the chemical stability and reactivity profile, influenced by the benzylic tertiary alcohol moiety, differ from acyclic analogs, impacting reaction conditions and product purity in multi-step syntheses [3].

Target compound
1‑Methyl‑1,2,3,4‑tetrahydronaphthalen‑1‑ol
6‑membered tetralin scaffold compatible with free CAL‑A lipase for high‑resolution enzymatic esterification.
Structural analog
1‑Methyl‑2,3‑dihydro‑1H‑inden‑1‑ol
5‑membered indane scaffold requires immobilized CAL‑A‑CLEA and yields substantially lower enantioselectivity.
Substituting the indane analog shifts optimal catalyst form and reduces attainable enantiomeric purity; tetralin‑specific interactions with CAL‑A free enzyme are critical for high‑resolution outcomes.

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: A Quantitative Evidence Guide for Differentiated Scientific Selection


Quantified Difference in Biocatalytic Resolution: Tetralin vs. Indane Core in Tertiary Alcohols

In a direct head-to-head enzymatic resolution study using CAL-A (lipase A from Candida antarctica), the tetralin-based tertiary alcohol (1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol) produced the corresponding acetate ester with a 99% enantiomeric excess (ee), whereas the indane-based analog (1-methyl-2,3-dihydro-1H-inden-1-ol) yielded only a 71% ee [1][2].

Enantiomeric Excess in KR
Head‑to‑head
99% ee (Tetralin ester) vs 71% ee (Indane ester)
+28 percentage points; CAL‑A, vinyl acetate
Supports enantioselectivity differentiation by ring size
Direct comparison under identical conditions; reported from two independent studies
Biocatalysis Enzymatic Resolution Chiral Building Blocks

Substrate Conversion Efficiency in Optimized Enzymatic Kinetic Resolution

An optimized enzymatic kinetic resolution protocol using CAL-A achieved high conversion rates (44-45%) for the (R)-ester product of 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol within a short reaction time of 4-5 hours, while maintaining excellent enantiomeric excess (96-99%) [1]. This represents the best reported result for kinetic resolution of this class of tertiary alcohols in terms of reaction rate and enantioselectivity [2].

Conversion Efficiency
Class‑level
44–45% conversion, 4–5 h reaction time
Ester ee 96–99% (R)‑enantiomer
Reported resolution rate context for process evaluation
Class‑level inference; optimized CAL‑A conditions, not a universal baseline
Enzymatic Kinetic Resolution Green Chemistry Process Optimization

Differential Biocatalyst Preference and Reaction Pathway

A direct head-to-head comparison of lipases revealed that the tetralin alcohol (1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol) and its indane analog exhibit distinct biocatalyst preferences. CAL-A (free enzyme) was optimal for the tetralin derivative, yielding an ester with 99% ee, while CAL-A-CLEA (cross-linked enzyme aggregate) was required for the indane analog, which gave only a 71% ee ester [1].

Biocatalyst Preference
Head‑to‑head
Tetralin: CAL‑A (free) → 99% ee ester
Indane: CAL‑A‑CLEA (immobilized) → 71% ee ester
Indicates catalyst‑form specificity linked to scaffold
Different catalyst formulations required; free vs. immobilized enzyme impacts outcome
Biocatalyst Screening Lipase Selectivity Enzyme Engineering

Physicochemical Property Benchmarks for Process Design

Authoritative thermophysical data confirm key parameters essential for process design and scale-up. The compound has a boiling point of 270.1 °C at 760 mmHg and a standard enthalpy of combustion (solid) of -6085.2 kJ/mol, corresponding to a ΔfHºsolid of -244 kJ/mol [1]. Fusion temperature data are also available [2].

Thermophysical Benchmarks
Supporting evidence
BP 270.1 °C (760 mmHg)
ΔcH°solid −6085.2 kJ/mol; ΔfH°solid −244 kJ/mol
Provides engineering design data for scale‑up
NIST / DETHERM reference data; fusion temperature also available
Thermophysical Properties Process Engineering Phase Equilibrium

Recommended Application Scenarios for 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol Based on Proven Differentiation


Precursor for Enantiopure Tetralin-Based Chiral Building Blocks via Enzymatic Resolution

This compound is an ideal starting material for synthesizing highly enantioenriched (R)- or (S)-tetralin-1-ol derivatives. The evidence shows that enzymatic kinetic resolution using CAL-A lipase yields the corresponding ester with up to 99% ee in under 5 hours [1]. This level of stereocontrol is critical for the preparation of chiral ligands, auxiliaries, and advanced pharmaceutical intermediates where the tetralin scaffold imparts specific steric and electronic properties distinct from indane or acyclic analogs [2].

Scaffold for Structure-Activity Relationship (SAR) Studies in Drug Discovery

The tetralin core is a privileged structure in medicinal chemistry, and this tertiary alcohol serves as a key intermediate for functionalization. The quantified differentiation in enantioselectivity (99% ee for tetralin vs. 71% ee for indane under comparable conditions) [1] is particularly relevant for SAR programs where both the absolute stereochemistry and the ring size (six-membered vs. five-membered) are critical variables for target binding. Its well-characterized physicochemical properties [3] also facilitate reliable in vitro and in vivo dosing.

Synthesis of Spirocyclic Compounds via Ring-Closing Metathesis (RCM)

Derivatives of this chiral alcohol can be converted into spirocyclic dihydropyrans. Literature reports demonstrate that chiral dienes derived from related substrates undergo RCM to yield spirocyclic compounds with 74-78% chemical yield and 90-97% ee [1]. This demonstrates the compound's utility as a chiral pool starting material for constructing complex, three-dimensional molecular architectures highly sought after in modern drug discovery for improving pharmacokinetic properties.

Reference Standard for Chiral Chromatography Method Development

The substantial difference in enzymatic resolution efficiency between the tetralin and indane analogs (99% vs. 71% ee) [1] underscores the need for a reliable analytical standard. Procuring the pure racemate and its resolved enantiomers is essential for developing robust chiral HPLC or SFC methods to monitor reaction progress and enantiopurity in asymmetric syntheses involving this scaffold class.

Application
Selection Property
Validation Focus
Enzymatic Chiral Resolution
Tetralin scaffold recognition by CAL‑A lipase
Enantiomeric excess & conversion monitoring
Medicinal Chemistry SAR
6‑membered vs 5‑membered ring scaffold effects
Enantiomer‑specific binding & functional assays
Spirocycle Precursor Synthesis
Chiral diene formation from tertiary alcohol
RCM yield and stereochemical retention
Chiral Chromatography Standard
Racemate purity and enantiomer resolution
HPLC / SFC method enantioselectivity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.